4-(2-Bromoethenyl)benzonitrile
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Overview
Description
4-(2-Bromoethenyl)benzonitrile is an organic compound with the molecular formula C9H6BrN It is a derivative of benzonitrile, where a bromoethenyl group is attached to the benzene ring
Preparation Methods
The synthesis of 4-(2-Bromoethenyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 4-vinylbenzonitrile. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the vinyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2-Bromoethenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and primary amines.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes or alkenes, depending on the reagents and conditions used.
Scientific Research Applications
4-(2-Bromoethenyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the formation of various functionalized aromatic compounds.
Materials Science: The compound can be used in the development of new materials, including polymers and liquid crystals, due to its ability to undergo polymerization and other chemical modifications.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethenyl)benzonitrile involves its interaction with various molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular pathways and processes, making the compound useful in studying biological mechanisms.
Comparison with Similar Compounds
4-(2-Bromoethenyl)benzonitrile can be compared with other similar compounds such as:
4-(Bromomethyl)benzonitrile: This compound has a bromomethyl group instead of a bromoethenyl group. It is used in similar applications but has different reactivity due to the absence of a double bond.
4-(Chloromethyl)benzonitrile: Similar to 4-(Bromomethyl)benzonitrile, but with a chlorine atom instead of bromine. It exhibits different chemical properties and reactivity.
4-(2-Chloroethenyl)benzonitrile: This compound has a chloroethenyl group instead of a bromoethenyl group. It is used in similar applications but has different reactivity due to the presence of chlorine.
Properties
Molecular Formula |
C9H6BrN |
---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
4-[(E)-2-bromoethenyl]benzonitrile |
InChI |
InChI=1S/C9H6BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6H/b6-5+ |
InChI Key |
VYWMRUNSZWVTKD-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)C#N |
Origin of Product |
United States |
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